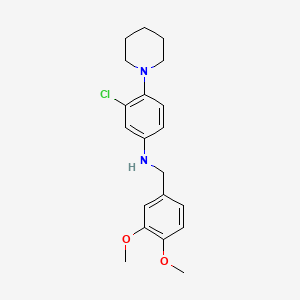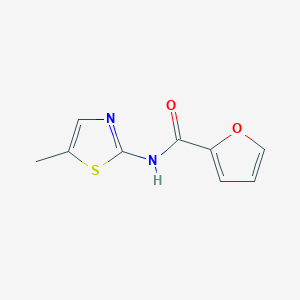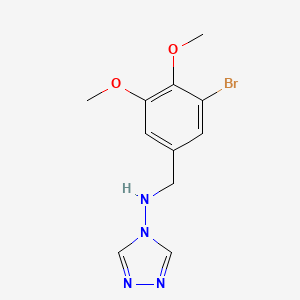
3-Phenyl-1,3-thiazolidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,3-thiazolidine-2-carbohydrazide is a heterocyclic compound containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,3-thiazolidine-2-carbohydrazide typically involves the reaction of 3-phenyl-1,3-thiazolidin-4-one with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,3-thiazolidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of 3-Phenyl-1,3-thiazolidine-2-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer cells, it may induce apoptosis by interacting with specific proteins and enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Benzothiazole: Known for its anticancer and antimicrobial properties.
Thiadiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antimicrobial effects
Uniqueness
3-Phenyl-1,3-thiazolidine-2-carbohydrazide is unique due to its specific combination of a thiazolidine ring with a carbohydrazide group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
3-phenyl-1,3-thiazolidine-2-carbohydrazide |
InChI |
InChI=1S/C10H13N3OS/c11-12-9(14)10-13(6-7-15-10)8-4-2-1-3-5-8/h1-5,10H,6-7,11H2,(H,12,14) |
InChI Key |
AVIYKLWAGQYORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484028.png)
![1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12484031.png)
![2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B12484036.png)
![5-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12484046.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12484054.png)
![N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine](/img/structure/B12484064.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12484070.png)
![5-(4-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12484076.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12484078.png)
![3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12484079.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B12484087.png)

